molecular formula C21H19N3OS B7726814 3-[(2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol

3-[(2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol

Cat. No.: B7726814
M. Wt: 361.5 g/mol
InChI Key: WXQWQMGQRVSADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol is an organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-d]pyrimidine core substituted with diphenyl groups and an amino-propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

large-scale synthesis would involve similar reaction steps as in laboratory synthesis, with adjustments for scalability, cost-effectiveness, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-[(2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for diverse research applications .

Properties

IUPAC Name

3-[(2,6-diphenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c25-13-7-12-22-20-17-14-18(15-8-3-1-4-9-15)26-21(17)24-19(23-20)16-10-5-2-6-11-16/h1-6,8-11,14,25H,7,12-13H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQWQMGQRVSADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N=C(N=C3S2)C4=CC=CC=C4)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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